molecular formula C28H29N5O3 B10932662 N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10932662
M. Wt: 483.6 g/mol
InChI Key: ZKRVJLLJHSEEJS-UHFFFAOYSA-N
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Description

N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the hexahydropyrrolo[1,2-a]pyrazine ring, the isoxazolo[5,4-b]pyridine core, and the final coupling of these fragments. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction can produce simpler forms of the compound with fewer functional groups .

Scientific Research Applications

N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H29N5O3

Molecular Weight

483.6 g/mol

IUPAC Name

N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H29N5O3/c1-18-26-24(16-25(30-28(26)36-31-18)19-5-11-23(35-2)12-6-19)27(34)29-20-7-9-21(10-8-20)33-15-14-32-13-3-4-22(32)17-33/h5-12,16,22H,3-4,13-15,17H2,1-2H3,(H,29,34)

InChI Key

ZKRVJLLJHSEEJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)N5CCN6CCCC6C5

Origin of Product

United States

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